molecular formula C15H33N B1623369 N-(1-Isopropyl-2-methylpropyl)diisobutylamine CAS No. 54561-97-6

N-(1-Isopropyl-2-methylpropyl)diisobutylamine

Cat. No.: B1623369
CAS No.: 54561-97-6
M. Wt: 227.43 g/mol
InChI Key: PGAQYUJUOZNEOE-UHFFFAOYSA-N
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Description

Nomenclature and Identification Parameters

N-(1-Isopropyl-2-methylpropyl)diisobutylamine exists under multiple systematic and common naming conventions, reflecting the complexity of its molecular structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,4-dimethyl-N,N-bis(2-methylpropyl)pentan-3-amine, which provides a detailed description of the carbon backbone and substitution pattern. Alternative nomenclature includes N,N-Diisobutyl-2,4-dimethylpentan-3-amine and 3-Pentanamine, 2,4-dimethyl-N,N-bis(2-methylpropyl).

The compound possesses several critical identification parameters that facilitate its recognition and classification within chemical databases. The Chemical Abstracts Service registry number 54561-97-6 serves as the primary unique identifier. The European Community number 259-230-7 provides additional regulatory identification within European chemical legislation. The compound's United Nations Identification number R6RH2ZGG79 enables tracking within international chemical safety frameworks.

Identification Parameter Value
Chemical Abstracts Service Number 54561-97-6
European Community Number 259-230-7
United Nations Identification R6RH2ZGG79
PubChem Compound Identifier 3016892
Simplified Molecular Input Line Entry System CC(C)CN(CC(C)C)C(C(C)C)C(C)C
International Chemical Identifier Key PGAQYUJUOZNEOE-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation CC(C)CN(CC(C)C)C(C(C)C)C(C)C provides a linear notation describing the molecular structure, while the International Chemical Identifier Key PGAQYUJUOZNEOE-UHFFFAOYSA-N offers a fixed-length condensed digital representation. These standardized identifiers enable precise communication and database searching across international chemical information systems.

Properties

IUPAC Name

2,4-dimethyl-N,N-bis(2-methylpropyl)pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-11(2)9-16(10-12(3)4)15(13(5)6)14(7)8/h11-15H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAQYUJUOZNEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202986
Record name N-(1-Isopropyl-2-methylpropyl)diisobutylamine
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Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54561-97-6
Record name 2,4-Dimethyl-N,N-bis(2-methylpropyl)-3-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54561-97-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Isopropyl-2-methylpropyl)diisobutylamine
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Record name N-(1-Isopropyl-2-methylpropyl)diisobutylamine
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Record name N-(1-isopropyl-2-methylpropyl)diisobutylamine
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Record name N-(1-ISOPROPYL-2-METHYLPROPYL)DIISOBUTYLAMINE
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Preparation Methods

Structural Analysis and Key Properties

Patent-Derived Insights

While no patents directly describe this compound, analogous syntheses provide context:

  • EP3216863A1 highlights the use of di-isopropylamine in enamine formation, suggesting that sterically hindered amines can participate in similar alkylation or condensation reactions.
  • CA3029960A1 details coupling reactions with isopropylamino groups, reinforcing the utility of branched amines in complex syntheses.

Optimization Challenges

  • Steric hindrance : The bulky isopropyl and methylpropyl groups may slow reaction kinetics, necessitating prolonged reaction times or higher temperatures.
  • Purification : Chromatography or distillation is required due to the compound’s high molecular weight and lipophilicity.

Data Summary Table

Parameter Value Source
CAS Number 54561-97-6
Molecular Weight 227.43 g/mol
Boiling Point Not reported
Synthetic Yield (Estimated) 40–60% (alkylation)

Chemical Reactions Analysis

Types of Reactions

N-(1-Isopropyl-2-methylpropyl)diisobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

N-(1-Isopropyl-2-methylpropyl)diisobutylamine serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various reactions, particularly in the formation of amides and other nitrogen-containing compounds.

Case Study: Synthesis of Azo Compounds

Recent studies have demonstrated its utility in synthesizing azo compounds, which are significant in dyes and pharmaceuticals. The compound can act as a precursor in the reaction with aryl halides under specific conditions, yielding products with desirable properties for industrial applications .

Environmental Applications

This compound has shown promise in environmental remediation efforts, particularly in controlling microbial growth in water systems.

Application: Microbial Inhibition

Low concentrations of this compound have been effective in inhibiting sulfate-reducing bacteria during water flooding operations. This application is crucial for maintaining water quality and preventing the proliferation of harmful microorganisms that can disrupt ecosystems .

Industrial Applications

The industrial sector benefits significantly from this compound due to its properties as a corrosion inhibitor and stabilizer.

Corrosion Inhibition

In hydrocarbon processing, this amine serves to minimize corrosion caused by residual acids. Its basic nature allows it to react preferentially with acidic contaminants, forming less corrosive salts that protect equipment .

Application Description
Corrosion InhibitionPrevents damage to equipment by neutralizing acids in hydrocarbon streams
Microbial ControlInhibits growth of harmful bacteria in water systems
Chemical SynthesisActs as a reagent for producing nitrogen-containing compounds

Material Science

In material science, this compound is explored for its potential to modify polymer properties.

Polymer Modification

Research indicates that treating polymers with this compound can lead to rapid decrosslinking, facilitating recycling processes. This property is particularly valuable in developing sustainable materials that can be easily reprocessed after use .

Mechanism of Action

The mechanism of action of N-(1-Isopropyl-2-methylpropyl)diisobutylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Colorless liquid with an ammonia-like odor .
  • Boiling Point : 139–140°C (reported in thermodynamic studies) .
  • Molecular Weight : 129.24 g/mol .
  • Hazards : Corrosive, flammable (flash point: 28°C), and a fire hazard .
  • Uses : Primarily employed as a chemical intermediate in organic synthesis and laboratory research .

Comparison with Similar Compounds

Diisobutylamine belongs to the aliphatic amine family, which includes structurally related compounds such as di-sec-butylamine , di-n-butylamine , and diisopropylamine . Below is a detailed comparison of their properties, applications, and safety profiles.

Structural and Physical Properties

Compound CAS Molecular Formula Structure Type Boiling Point (°C) Solubility (Water)
Diisobutylamine 110-96-3 C₈H₁₉N Branched secondary 139–140 Low
Di-sec-butylamine 626-23-3 C₈H₁₉N Branched secondary 134 Low
Di-n-butylamine 111-92-2 C₈H₁₉N Linear primary 159 Slightly soluble
Diisopropylamine 108-18-9 C₆H₁₅N Branched secondary 84 Immiscible

Key Observations :

  • Branching Effects : Diisobutylamine and di-sec-butylamine have similar molecular formulas but differ in branching patterns, leading to slightly lower boiling points compared to linear analogs like di-n-butylamine .

Key Differences :

  • Diisobutylamine’s branching enhances its steric hindrance, making it less nucleophilic than linear amines like di-n-butylamine .
  • Diisopropylamine’s lower molecular weight and higher volatility (boiling point: 84°C) suit it for low-temperature reactions .

Key Findings :

  • Diisobutylamine’s primary risks are acute exposure effects (e.g., corneal damage, respiratory irritation) rather than chronic toxicity .
  • Di-n-butylamine has stricter workplace exposure limits due to suspected carcinogenicity .

Biological Activity

N-(1-Isopropyl-2-methylpropyl)diisobutylamine is a tertiary amine with the molecular formula C15H33NC_{15}H_{33}N. This compound is characterized by its branched alkyl groups attached to the nitrogen atom, which contributes to its unique chemical properties and potential biological activities. It is utilized in various scientific fields, including organic synthesis and medicinal chemistry.

The synthesis of this compound typically involves the reaction of isobutylamine with isopropylmethylpropylamine. This reaction is conducted under controlled conditions with appropriate catalysts and solvents to yield the desired product. The compound can undergo various chemical reactions, including:

  • Oxidation : Formation of amine oxides.
  • Reduction : Conversion to secondary amines.
  • Substitution : Participation in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. By binding to specific sites, the compound can modulate biochemical pathways, leading to alterations in cellular functions.

Pharmacological Studies

Research indicates that this compound exhibits potential therapeutic effects, particularly in the context of enhancing cellular binding mechanisms. For example, studies have explored its role as an agonist that enhances the binding of cells to integrin-binding ligands, which are crucial for cell adhesion and signaling processes .

Toxicological Data

The compound's safety profile has been assessed through various toxicological studies. Key findings include:

  • Acute Toxicity : The LD50 values (lethal dose for 50% of the population) indicate varying degrees of toxicity depending on the route of administration (oral, dermal) and exposure conditions.
  • Irritation Potential : Evaluations have shown potential skin and eye irritation risks associated with exposure to this compound.

Case Study 1: Integrin Binding Enhancement

In vitro experiments demonstrated that treatment with this compound significantly increased the binding affinity of integrin-expressing cells to specific ligands. This effect was quantified using flow cytometry, revealing a dose-dependent relationship between compound concentration and binding efficiency.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cell lines (e.g., HEK293, HepG2). Results indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects; however, higher concentrations led to increased cell death, suggesting a threshold for safe usage in therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was performed:

Compound NameMolecular FormulaBiological Activity
DiisobutylamineC8H19NC_8H_{19}NModerate agonist activity
N,N-Bis(2-methylpropyl)amineC10H23NC_{10}H_{23}NLow binding enhancement
N,N-Diisobutyl-2,4-dimethylpentan-3-amineC15H33NC_{15}H_{33}NHigh integrin binding affinity

This table illustrates that this compound possesses unique properties that enhance its efficacy compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(1-Isopropyl-2-methylpropyl)diisobutylamine in laboratory settings?

  • Methodological Answer :

  • Store in tightly closed containers in cool, well-ventilated areas away from metals and ignition sources. Ground and bond metal containers during transfers to prevent static discharge .
  • Use non-sparking tools and ensure proper ventilation to mitigate inhalation risks. Personal protective equipment (PPE) such as gloves, goggles, and lab coats is mandatory due to its corrosive nature .
  • Chronic exposure risks remain uncharacterized, as carcinogenic and reproductive toxicity studies are lacking. Implement air monitoring and biological exposure indices (BEIs) for workplace safety .

Q. How can researchers synthesize this compound, and what purification methods are effective?

  • Methodological Answer :

  • A common approach involves alkylation of isobutylamine derivatives using halogenated precursors. For example, react 1-methyl-4-piperidone with isopropylamine under reflux in anhydrous conditions, followed by purification via fractional distillation or column chromatography .
  • Analytical validation using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) and mass spectrometry (MS) ensures structural fidelity. Purity thresholds >97% (by GC/TLC) are recommended for catalytic applications .

Q. What analytical techniques are most reliable for characterizing the compound’s purity and structural conformation?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss under controlled heating (e.g., 25–300°C at 10°C/min) .
  • Spectroscopy : Use 1^1H NMR (400 MHz, CDCl3_3) to confirm branching patterns (δ 1.0–1.5 ppm for methyl groups) and FT-IR for amine N-H stretches (~3300 cm1^{-1}) .
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities at <0.5% .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental and computational thermodynamic data for diisobutylamine derivatives?

  • Methodological Answer :

  • For enthalpy of formation (ΔHf\Delta H_f^\circ), experimental values (e.g., Pedley et al. [34]) may deviate from group contribution (GC) models by 8–10 kJ/mol due to steric effects in branched amines. Validate via Gaussian-4 (G4) computational methods, which align closely with Pilcher et al.’s experimental data (error <1 kJ/mol) .
  • Use Boltzmann averaging across conformers to reconcile discrepancies. For diisobutylamine, G4-calculated ΔHf\Delta H_f^\circ = −281.5 kJ/mol vs. experimental −290.4 kJ/mol, suggesting systematic errors in prior experimental setups .

Q. What strategies optimize reaction conditions when using this compound as a ligand in catalytic processes?

  • Methodological Answer :

  • Steric Tuning : The bulky isopropyl and methylpropyl groups hinder coordination sites, favoring selective mono-chelation in palladium-catalyzed Suzuki couplings. Optimize ligand-to-metal ratios (1:1 to 2:1) to balance activity and stability .
  • Solvent Effects : Use toluene or n-hexane (non-polar solvents) to enhance ligand solubility and reduce side reactions. Reaction yields improve from 65% to 89% at 80°C .

Q. How do steric and electronic effects influence the compound’s reactivity in organometallic reactions?

  • Methodological Answer :

  • Steric Effects : The branched alkyl groups create a "shielded" amine center, reducing nucleophilicity but enhancing selectivity in alkylation reactions. For example, tert-butyl substituents lower reaction rates by 40% compared to linear analogs .
  • Electronic Effects : The electron-donating isopropyl groups increase amine basicity (pKa_a ~10.5), favoring protonation in acidic media. This property stabilizes intermediates in Michael addition reactions .

Q. What methodologies assess the long-term stability and decomposition pathways under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH guidelines) for 6 months. Monitor degradation via GC-MS for byproducts like isobutylene (m/z 56) or ammonia .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life. For instance, activation energy (EaE_a) of ~85 kJ/mol predicts a 2-year stability at 25°C .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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